molecular formula C18H15NO4 B2846827 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide CAS No. 361471-55-8

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

Cat. No. B2846827
CAS RN: 361471-55-8
M. Wt: 309.321
InChI Key: HLKKKBJIKIKHKZ-UHFFFAOYSA-N
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Description

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a derivative of 2H-chromene, an important class of heterocyclic compounds . It is a compound with a molecular weight of 234.21 .


Synthesis Analysis

The synthesis of 2H-chromene derivatives, including 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide, often involves a two-step pathway. The process begins with 2-hydroxybenzaldehyde and diethyl malonate, followed by the hydrolysis of the ester and coupling with various aromatic amines .


Molecular Structure Analysis

The molecular structure of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is characterized by the presence of a chromene-3-carboxamide motif . This motif is crucial for the compound’s enzymatic activity .


Chemical Reactions Analysis

The chemical reactions involving 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide are primarily related to its chromene-3-carboxamide motif. This motif is crucial for the compound’s enzymatic activity .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 234.21 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Properties

8-Ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is a compound involved in various chemical syntheses and studies exploring its structural characteristics. Research into similar chromene derivatives has shown that these compounds exhibit interesting crystalline behaviors and form polymorphs with distinct spatial arrangements. For example, studies on 4-Oxo-N-phenyl-4H-chromene-2-carboxamide derivatives have detailed their crystallographic properties, indicating the potential complexity and versatility of compounds within this chemical family (Reis et al., 2013).

Synthesis Methods

Efforts to streamline the synthesis of chromene derivatives, like 4-oxo-4H-chromene-3-carboxylic acid, highlight the ongoing research into efficient production methods for these compounds. Such work underscores the importance of these substances as intermediates in the creation of biologically active molecules (Zhu et al., 2014).

Antitumor Applications

Research into analogues of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide has identified compounds with potent antitumor properties. For instance, modifications of the chromene structure have yielded analogues that exhibit significant antiproliferative activities against various tumor cell lines. These findings suggest the therapeutic potential of chromene derivatives in oncology, particularly as agents to inhibit key pathways involved in cancer cell survival and proliferation (Yin et al., 2013).

Fluorescence and Sensor Applications

Chromene derivatives have also been explored for their fluorescent properties and potential use as chemical sensors. Studies on compounds with chromene-based structures reveal their capability to exhibit strong fluorescence, which can be applied in the development of novel materials for sensing applications. This research demonstrates the diverse utility of chromene compounds beyond their biological activities, extending into materials science and engineering (Shi et al., 2017).

Biological Activity and Drug Resistance

The modification and analysis of chromene compounds have furthered understanding of structure-activity relationships, particularly in the context of overcoming drug resistance in cancer therapies. Compounds structurally related to 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide have been identified for their ability to synergize with existing treatments and mitigate resistance mechanisms in leukemia cells, highlighting the potential for chromene derivatives in advanced cancer treatment strategies (Das et al., 2009).

Future Directions

The future directions for the study of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide could involve further exploration of its biological activities. Although the compound has shown significant inhibition of HIV-1 integrase, it did not show HIV-1 and HIV-2 inhibition below its cytotoxic concentration . This

Mechanism of Action

Target of Action

The primary target of 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide is pancreatic lipase (PL) . Pancreatic lipase is an enzyme that plays a crucial role in the digestion of dietary fats.

Mode of Action

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide interacts with pancreatic lipase, inhibiting its activity . The compound exhibits competitive inhibition, meaning it competes with the natural substrate for the active site of the enzyme .

Biochemical Pathways

By inhibiting pancreatic lipase, 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide affects the lipid metabolism pathway. This enzyme is responsible for the breakdown of dietary triglycerides into monoglycerides and free fatty acids, which can then be absorbed by the body . Inhibition of this enzyme disrupts this process, reducing the absorption of dietary fats.

Result of Action

The inhibition of pancreatic lipase by 8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide results in decreased fat absorption. This can lead to a reduction in caloric intake from fats, which may be beneficial in the management of obesity .

properties

IUPAC Name

8-ethoxy-2-oxo-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-2-22-15-10-6-7-12-11-14(18(21)23-16(12)15)17(20)19-13-8-4-3-5-9-13/h3-11H,2H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLKKKBJIKIKHKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-ethoxy-2-oxo-N-phenyl-2H-chromene-3-carboxamide

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